molecular formula C15H14O2 B030599 1-(4-Methoxyphenyl)-2-phenylethanone CAS No. 1023-17-2

1-(4-Methoxyphenyl)-2-phenylethanone

Cat. No. B030599
Key on ui cas rn: 1023-17-2
M. Wt: 226.27 g/mol
InChI Key: PLALKSRAHVYFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05326762

Procedure details

A mixture of methanesulfonic acid (100 g) and P2O5 (10 g) was stirred at 50°-60° C. until solution was complete, then cooled to room temperature. To this was added phenylacetic acid (2.0 g) and anisole (4.00 g). The mixture was stirred at 50°-60° C. for 90 minutes, cooled to room temperature and poured into ice water (1.2 L). The solution was made basic by gradual addition of solid sodium bicarbonate, then extracted into ethyl acetate (800 mL). The ethyl acetate was dried over magnesium sulfate and evaporated to give 3.88 grams of crude product. This crude product was chromatographed on silica gel eluting with 2% ethyl acetate in hexane, to obtain 2.92 grams of 1-(4-methoxyphenyl)-2-phenylethanone.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:20]1([CH2:26][C:27]([OH:29])=O)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[C:30]1([O:36][CH3:37])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.C(=O)(O)[O-].[Na+]>>[CH3:37][O:36][C:30]1[CH:35]=[CH:34][C:33]([C:27](=[O:29])[CH2:26][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)=[CH:32][CH:31]=1 |f:4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Three
Name
ice water
Quantity
1.2 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 50°-60° C. until solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 50°-60° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 3.88 grams of crude product
CUSTOM
Type
CUSTOM
Details
This crude product was chromatographed on silica gel eluting with 2% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.